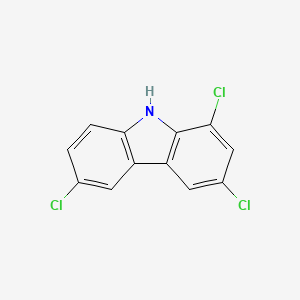

1,3,6-Trichloro-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58910-95-5 |

|---|---|

Molecular Formula |

C12H6Cl3N |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

1,3,6-trichloro-9H-carbazole |

InChI |

InChI=1S/C12H6Cl3N/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H |

InChI Key |

UMQNNTIVXJKXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Strategic Synthesis of 1,3,6 Trichloro 9h Carbazole and Its Precursors

Direct Halogenation Protocols for Carbazole (B46965) Frameworks

Direct halogenation offers the most straightforward route to chlorinated carbazoles. However, controlling the degree and position of chlorination can be challenging due to the high reactivity of the carbazole core, often leading to mixtures of mono-, di-, and polyhalogenated products. The choice of chlorinating agent and reaction conditions is paramount to achieving the desired regioselectivity.

Sulfuryl chloride (SO2Cl2) is a common and effective reagent for the chlorination of aromatic compounds. Its reactivity can be tuned by using various catalysts, which can influence the regioselectivity of the reaction. nih.govresearchgate.net For electron-rich substrates like phenols, organocatalysts can be employed to direct the chlorination to either ortho or para positions with high selectivity. nih.govresearchgate.net For example, certain amine catalysts promote ortho-selective chlorination of phenols, while others can be para-selective. researchgate.net

While specific studies on the regioselective synthesis of 1,3,6-trichlorocarbazole using sulfuryl chloride are not extensively detailed in the literature, the principles of electrophilic aromatic substitution on the carbazole ring suggest that the 3 and 6 positions would be chlorinated first. Subsequent chlorination at the C1 position would require more forcing conditions or specific catalytic systems to overcome the deactivating effect of the existing chlorine substituents and to direct the substitution to the less reactive C1/C8 positions. The fine-tuning of SO2Cl2 reactivity with organocatalysts, as demonstrated for other aromatic compounds, presents a potential avenue for achieving the desired 1,3,6-trichloro substitution pattern on the carbazole framework. nih.gov

N-Halosuccinimides, particularly N-chlorosuccinimide (NCS), are widely used as mild and effective sources of electrophilic halogens for the chlorination of various organic substrates, including electron-rich aromatics. researchgate.net The synthesis of chlorinated carbazoles often employs NCS due to its manageable reactivity, which can allow for a more controlled, stepwise introduction of chlorine atoms.

A common precursor for more complex chlorinated carbazoles is 3,6-dichlorocarbazole (B1220011). This intermediate can be synthesized by reacting carbazole with N-chlorosuccinimide in a solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the dichlorination at the most reactive 3 and 6 positions. Further chlorination to obtain the 1,3,6-trichloro derivative would require a subsequent chlorination step, potentially under different conditions or with a more activated chlorinating system, as the 3,6-dichloro-9H-carbazole intermediate is less reactive than the parent carbazole.

NCS is considered an environmentally benign chlorinating agent compared to reagents like CCl4 or SO2Cl2, as the succinimide (B58015) by-product is relatively harmless and can potentially be recycled. researchgate.net The versatility of NCS is demonstrated in its broad application for various chlorination reactions. researchgate.net

Multi-step Synthetic Pathways to Form Substituted Carbazole Cores

Multi-step syntheses provide greater control over the final substitution pattern of the carbazole core. These methods often involve building the carbazole ring from pre-functionalized precursors or using advanced techniques like C-H functionalization and cross-coupling reactions to introduce substituents at specific positions.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized substrates. nih.gov For carbazoles, transition-metal-catalyzed C-H activation can provide access to substitution patterns that are difficult to achieve through classical electrophilic substitution.

While direct C-H chlorination of carbazole to achieve the 1,3,6-trichloro pattern is not a standard reported procedure, related C-H activation methods highlight the potential of this strategy. For instance, regioselective dilithiation of N-TIPS protected carbazole at the 4 and 5 positions, followed by quenching with an electrophilic chlorine source like hexachloroethane (B51795) (C2Cl6), has been used to synthesize 4,5-dichlorocarbazole. rsc.org This demonstrates that C-H bonds on the carbazole nucleus can be selectively activated and functionalized.

Developing a C-H chlorination strategy for the 1, 3, and 6 positions would require a catalytic system capable of differentiating between the various C-H bonds on the carbazole ring. Palladium catalysis, often assisted by a directing group, is a common approach for C-H functionalization at specific sites, such as the C1 position. nih.gov A multi-step approach could involve an initial C-H chlorination at the C1 position, followed by conventional electrophilic chlorination at the more reactive C3 and C6 sites on the resulting 1-chlorocarbazole intermediate.

The nitrogen atom (N9) of the carbazole ring is a key site for derivatization. Introducing alkyl or aryl groups at this position significantly modifies the molecule's electronic and physical properties. This functionalization is often performed on chlorinated carbazole precursors.

N-Alkylation: The N-H proton of carbazole is acidic (pKa ≈ 17-20), allowing for deprotonation with a suitable base to form the carbazolide anion, which is a potent nucleophile. phasetransfercatalysis.com This anion readily reacts with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylated carbazoles. google.comgoogle.com Phase-transfer catalysis (PTC) is an effective method for the N-alkylation of carbazole derivatives under heterogeneous conditions. phasetransfercatalysis.com Additionally, microwave irradiation has been shown to rapidly accelerate the N-alkylation of carbazole with alkyl halides in the presence of a solid base like potassium carbonate, often leading to high yields in short reaction times. researchgate.netelsevierpure.com

| Starting Material | Alkylating Agent | Base / Catalyst | Conditions | Product | Yield |

| Carbazole | Alkyl Halide | K2CO3 | Microwave | N-Alkylcarbazole | High |

| Carbazole Derivative | Chloromethyl acetyl chloride | NaOH / TBAB (PTC) | 0°C to RT | N-Alkylated Product | 97% |

This table presents generalized and specific examples of N-alkylation reactions on the carbazole framework.

N-Arylation: The introduction of an aryl group at the N9 position typically requires metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for forming C-N bonds and is widely used for the N-arylation of carbazoles and their derivatives. beilstein-journals.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of a carbazole (or its corresponding anion) with an aryl halide or triflate. beilstein-journals.org Various generations of palladium catalysts and ligands have been developed to improve the efficiency and scope of this transformation, allowing for the coupling of a wide range of anilines and aryl halides. beilstein-journals.orgwikipedia.org

The chlorine atoms on the 1,3,6-trichlorocarbazole scaffold serve as versatile handles for further functionalization via transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of carbazole derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org It involves the coupling of an organohalide (like a chloro-carbazole) with an organoboron species, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org The reaction is highly versatile and tolerant of many functional groups. While aryl chlorides are generally less reactive than bromides or iodides, modern catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed that efficiently couple aryl chlorides. organic-chemistry.orgresearchgate.net This methodology can be applied to selectively replace the chlorine atoms at the C1, C3, or C6 positions of the carbazole core with alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination: This reaction is not only used for N-arylation of the carbazole nitrogen but can also be used to couple amines to the chlorinated carbon positions (C1, C3, C6) of the carbazole ring. acs.orglibretexts.org This C-N cross-coupling allows for the synthesis of amino-substituted carbazoles. The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgrsc.org The development of specialized ligands has expanded the scope of this reaction to include even challenging substrates and previously incompatible N-nucleophiles. acs.org

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Chloro-carbazole + Arylboronic acid | Pd(OAc)2 / XPhos | Aryl-substituted carbazole |

| Buchwald-Hartwig | Chloro-carbazole + Primary/Secondary Amine | Pd2(dba)3 / BINAP | Amino-substituted carbazole |

This table illustrates the application of cross-coupling reactions for the functionalization of chlorinated carbazole positions.

Purification and Isolation Techniques for 1,3,6-Trichloro-9H-carbazole

The isolation of pure this compound from the complex mixture of chlorinated byproducts is a critical step that relies on advanced purification techniques. The primary challenge lies in separating the desired trichloro-isomer from other closely related chlorinated carbazoles with similar physical properties.

Chromatographic Separation Methods (e.g., Column Chromatography, Thin Layer Chromatography)

Chromatographic techniques are indispensable for the separation of individual chlorocarbazole isomers from the crude reaction product. researchgate.net Both column chromatography and thin-layer chromatography (TLC) are employed for the purification and analysis of these compounds.

Column Chromatography: This is the principal method for isolating this compound on a preparative scale. The crude mixture obtained from the chlorination of carbazole is loaded onto a silica (B1680970) gel column. mdpi.comias.ac.inmdpi.com An appropriate eluent system, typically a mixture of non-polar and slightly polar solvents, is used to selectively move the different chlorinated carbazoles down the column at different rates. The choice of eluent is critical for achieving good separation. For carbazole derivatives, solvent systems such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/hexane are commonly used. mdpi.comrsc.org Fractions are collected and analyzed, often by TLC, to identify those containing the pure desired product.

Thin Layer Chromatography (TLC): TLC is primarily used as an analytical tool to monitor the progress of the chlorination reaction and to check the purity of fractions obtained from column chromatography. researchgate.net A small amount of the reaction mixture is spotted onto a silica gel plate, which is then developed in a solvent system. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (solvent). The retention factor (Rf) value for each compound, including this compound, is a key characteristic used for its identification. researchgate.net

Below is an interactive table summarizing typical chromatographic conditions used for the separation of substituted carbazoles.

| Technique | Stationary Phase | Typical Eluent System | Application |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Preparative Isolation |

| Column Chromatography | Silica Gel | Dichloromethane / Hexane mdpi.com | Purification of Products mdpi.com |

| Thin Layer Chromatography (TLC) | Silica Gel | Not specified | Purity Analysis, Reaction Monitoring researchgate.net |

Recrystallization Procedures for Compound Purity

Recrystallization is a final purification step used to obtain highly pure, crystalline this compound from the fractions isolated via column chromatography. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For various halogenated carbazole derivatives, solvents like ethanol (B145695) and dichloromethane have been used effectively for recrystallization. rsc.orgvanderbilt.edu The resulting crystals are then filtered, washed with a small amount of cold solvent, and dried to yield the purified compound.

The table below provides examples of solvents used for the recrystallization of related halogenated carbazoles.

| Compound Class | Recrystallization Solvent(s) | Outcome |

| Halogenated Carbazoles | Ethanol rsc.orgvanderbilt.edu | Formation of pure crystals rsc.org |

| Halogenated Carbazoles | Dichloromethane rsc.org | Yields solid product rsc.org |

Advanced Spectroscopic and Structural Elucidation of 1,3,6 Trichloro 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,3,6-trichloro-9H-carbazole, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are crucial for confirming the substitution pattern on the carbazole (B46965) core.

Proton NMR spectroscopy of this compound is expected to reveal a distinct set of signals corresponding to the aromatic protons and the N-H proton. The chemical shifts, multiplicities (splitting patterns), and coupling constants of these signals are dictated by the electron-withdrawing effects of the chlorine atoms and the geometry of the carbazole ring system.

The anticipated ¹H NMR spectrum would feature signals for the five aromatic protons and one N-H proton. The N-H proton typically appears as a broad singlet in the downfield region of the spectrum, often between δ 10.0 and 11.5 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic region (typically δ 7.0-8.5 ppm) would display a more complex pattern. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C2 position. The proton at C2 would likely appear as a doublet of doublets, being coupled to both the C4 proton and the N-H proton. The protons on the other aromatic ring, at the C5, C7, and C8 positions, would also exhibit characteristic splitting patterns based on their coupling with adjacent protons. The precise chemical shifts are influenced by the deshielding effect of the chlorine substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.5 | d | ~2.0 |

| H-4 | 8.0 - 8.5 | d | ~2.0 |

| H-5 | 7.5 - 8.0 | d | ~8.5 |

| H-7 | 7.2 - 7.7 | dd | ~8.5, ~2.0 |

| H-8 | 8.0 - 8.5 | d | ~2.0 |

| N-H | 10.0 - 11.5 | br s | - |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the carbazole ring system.

The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the attached chlorine atoms. The carbons directly bonded to chlorine (C1, C3, and C6) will be deshielded and appear at higher chemical shifts (further downfield) compared to the unsubstituted carbons. The quaternary carbons (C4a, C4b, C8a, and C9a) also have characteristic chemical shifts. The interpretation of the spectrum relies on established chemical shift correlations for substituted aromatic and heterocyclic compounds.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 120 - 130 |

| C-2 | 120 - 130 |

| C-3 | 125 - 135 |

| C-4 | 110 - 120 |

| C-4a | 120 - 130 |

| C-4b | 135 - 145 |

| C-5 | 110 - 120 |

| C-6 | 125 - 135 |

| C-7 | 120 - 130 |

| C-8 | 110 - 120 |

| C-8a | 135 - 145 |

| C-9a | 120 - 130 |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making FTIR an excellent tool for identifying the presence of specific structural motifs.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. A key feature would be the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) will contain a series of complex bands corresponding to C=C stretching vibrations of the aromatic rings, C-N stretching, and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibrations will also be present, typically in the range of 800-600 cm⁻¹, providing direct evidence of the chlorine substitution.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1620 - 1450 |

| C-N Stretch | 1350 - 1250 |

| Aromatic C-H Bending | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the calculation of a unique molecular formula. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with contributions from the ³⁵Cl and ³⁷Cl isotopes. This isotopic distribution provides definitive evidence for the number of chlorine atoms in the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be employed for the analysis of this compound, particularly for confirming its molecular weight.

Upon ionization, the molecular ion of this compound can undergo fragmentation. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for carbazoles include the loss of small molecules such as HCN or chlorine radicals. The analysis of these fragment ions helps to piece together the structure of the parent molecule. The identification of this compound as a major product in the chlorination of carbazole has been confirmed using two-dimensional gas chromatography-mass spectrometry. nih.gov

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | ~269 | Molecular ion (for ³⁵Cl isotopes) |

| [M-Cl]⁺ | ~234 | Loss of a chlorine radical |

| [M-HCl]⁺ | ~233 | Loss of hydrogen chloride |

| [M-HCN]⁺ | ~242 | Loss of hydrogen cyanide |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Isomer Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a chemical mixture. amazonaws.com It is particularly effective for the analysis of volatile and semi-volatile compounds like chlorinated carbazoles. The gas chromatography component separates the different compounds in a sample based on their boiling points and affinity for the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. amazonaws.com

In the context of this compound, GC/MS is crucial for assessing sample purity and identifying the presence of various isomers that may be formed during synthesis or as byproducts of environmental chlorination processes. A study on the aqueous chlorination of carbazole utilized a comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) method to identify the resulting chlorinated products. nih.gov This analysis successfully identified a total of nine distinct chlorocarbazoles. nih.gov

The research found that this compound was a major analogue formed during the chlorination process. nih.gov Alongside it, another trichlorocarbazole isomer, 1,3,8-trichlorocarbazole, was also identified. nih.gov The clear separation and identification of these isomers underscore the utility of GC/MS in distinguishing between structurally similar molecules. The relative abundance of these isomers can be determined, providing insight into the reaction pathways of carbazole chlorination. The study indicated that the C3 and C6 positions on the carbazole ring are predominant sites for chlorine substitution, leading to 3,6-dichlorocarbazole (B1220011), which is a precursor to 1,3,6-trichlorocarbazole. nih.gov

The table below summarizes the chlorinated carbazoles identified in the aforementioned study, highlighting the isomeric diversity that GC/MS can resolve.

| Compound Class | Identified Isomers |

|---|---|

| Monochlorocarbazoles | 3-chlorocarbazole, 1-chlorocarbazole |

| Dichlorocarbazoles | 3,6-dichlorocarbazole, 1,6-dichlorocarbazole, 1,3-dichlorocarbazole, 1,8-dichlorocarbazole |

| Trichlorocarbazoles | 1,3,6-trichlorocarbazole, 1,3,8-trichlorocarbazole |

| Tetrachlorocarbazoles | 1,3,6,8-tetrachlorocarbazole |

Data sourced from a study on the aqueous chlorination of carbazole. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure determination for this compound is not available in the reviewed literature, analysis of closely related halogenated carbazole derivatives provides significant insight into the expected solid-state structure. Studies on brominated analogues, such as 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole and 1,3,6-tribromo-9-ethyl-9H-carbazole, reveal key structural features of the halogenated carbazole framework. nih.govresearchgate.net

For instance, the crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole shows that the tricyclic carbazole ring system is nearly planar. nih.gov Similarly, the carbazole ring system in 1,3,6-tribromo-9-ethyl-9H-carbazole is also almost planar, with a root-mean-square (r.m.s.) deviation of 0.023 Å from the mean plane. researchgate.net In these structures, the substituent groups (ethyl group) extend from the plane of the ring system. nih.govresearchgate.net The crystal packing can be influenced by intermolecular interactions, such as Br⋯Br contacts and weak C—Br⋯π contacts, which help to stabilize the crystal lattice. nih.govresearchgate.net

Based on these analogues, it is anticipated that this compound would also possess a largely planar carbazole core. The chlorine atoms would be situated at the 1, 3, and 6 positions on this planar framework. The precise bond lengths and angles, as well as the intermolecular packing forces (such as C-Cl⋯π or Cl⋯Cl interactions), would be definitively determined by a single-crystal X-ray diffraction experiment.

The table below presents crystallographic data for related brominated carbazole compounds, illustrating the type of detailed structural information obtained from X-ray crystallography.

| Parameter | 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole nih.gov | 1,3,6-Tribromo-9-ethyl-9H-carbazole researchgate.net |

|---|---|---|

| Chemical Formula | C₁₄H₉Br₄N | C₁₄H₁₀Br₃N |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁/c |

| a (Å) | 4.202(2) | 15.71(5) |

| b (Å) | 14.654(6) | 4.267(13) |

| c (Å) | 12.245(6) | 20.22(6) |

| β (°) | 92.758(18) | 90.49(3) |

| Volume (ų) | 753.1(6) | 1405(7) |

| Z | 2 | 4 |

Computational and Theoretical Investigations into 1,3,6 Trichloro 9h Carbazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool for the theoretical investigation of molecular systems. For halogenated carbazoles, DFT calculations offer a reliable method to explore their electronic and structural properties.

The initial step in the computational analysis of 1,3,6-Trichloro-9H-carbazole involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule. For carbazole (B46965) and its derivatives, the tricyclic ring system is known to be essentially planar. In a related compound, 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole, the carbazole ring system is reported to be nearly planar, with a root-mean-square (r.m.s.) deviation of only 0.002 Å. nih.gov Similarly, in 1,3,6-tribromo-9-ethyl-9H-carbazole, the carbazole ring system is also almost planar, with an r.m.s. deviation of 0.023 Å from the mean plane of the non-hydrogen atoms of the three rings. researchgate.net

Based on these findings for analogous structures, it is anticipated that the optimized geometry of this compound would also feature a largely planar carbazole core. The chlorine atoms, being larger than hydrogen, may cause minor deviations from planarity. In the case of 3,6-dichloro-9-(prop-2-yn-1-yl)-9H-carbazole, the two chlorine atoms are slightly out of the plane of the carbazole ring system. nih.gov Conformational studies would primarily revolve around the orientation of the hydrogen atom on the nitrogen (N9), though in the absence of bulky substituents at this position, the energy differences between conformers are expected to be minimal.

Table 1: Comparison of Planarity in Halogenated Carbazole Derivatives

| Compound | Method | R.M.S. Deviation from Planarity (Å) |

|---|---|---|

| 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole | X-ray Diffraction | 0.002 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

In carbazole derivatives, the HOMO is typically localized on the carbazole ring and the nitrogen atom, reflecting its electron-donating character. The LUMO is also generally distributed over the carbazole framework. The introduction of electron-withdrawing substituents, such as chlorine atoms, is expected to lower the energy levels of both the HOMO and LUMO. This effect is due to the inductive and mesomeric effects of the halogens.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Carbazoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Carbazole-based probe (CSD) | Not specified | Not specified | 3.67 |

| Carbazole-based probe (CDD) | Not specified | Not specified | 3.56 |

| Carbazole-based probe (CSN) | Not specified | Not specified | 3.30 |

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for structure elucidation. For halogenated carbazoles, DFT calculations can predict the 1H and 13C NMR spectra. In a study on 3,6-diiodo-9-ethyl-9H-carbazole, DFT calculations of 13C chemical shifts showed good agreement with experimental data, particularly when relativistic effects were considered for the carbons bonded to the heavy iodine atoms. researchgate.net For this compound, similar calculations would predict the chemical shifts of the aromatic protons and carbons, with the positions of the signals being influenced by the electron-withdrawing nature of the chlorine atoms.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed using DFT. These calculations help in the assignment of the various vibrational modes of the molecule. For a related compound, 9-p-tolyl-9H-carbazole-3-carbaldehyde, the harmonic vibrational frequencies were computed using various DFT methods, and the assignments of the observed spectra were proposed based on these calculations. nih.gov For this compound, the calculated IR spectrum would show characteristic bands for the N-H stretching, C-H stretching of the aromatic rings, and the C-Cl stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. In the case of 9-p-tolyl-9H-carbazole-3-carbaldehyde, the absorption spectra were computed in both the gas phase and in solution, and the calculated results provided a good description of the observed electronic spectrum. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), which are expected to be influenced by the chloro-substituents on the carbazole core.

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical methods can provide valuable insights into the chemical reactivity and potential reaction pathways of this compound. Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, can be used to identify the most reactive sites in the molecule.

The carbazole ring is generally susceptible to electrophilic substitution. The presence of three electron-withdrawing chlorine atoms at the 1, 3, and 6 positions would deactivate the ring towards electrophilic attack compared to unsubstituted carbazole. The MEP map would visually indicate the electron-rich and electron-poor regions of the molecule, with the nitrogen atom and certain positions on the aromatic rings being potential sites for electrophilic or nucleophilic attack.

Furthermore, computational studies can be employed to model reaction mechanisms and calculate activation energies for various reaction pathways. This can be particularly useful in understanding the regioselectivity of further functionalization of the this compound scaffold.

Elucidation of Structure-Property Relationships through Computational Models

Computational models are instrumental in establishing structure-property relationships for classes of compounds like halogenated carbazoles. By systematically varying the substitution patterns and types of halogens on the carbazole core, it is possible to computationally screen for molecules with desired electronic and optical properties.

For instance, the effect of the number and position of chlorine atoms on the HOMO-LUMO gap, dipole moment, and polarizability of the carbazole molecule can be systematically investigated. This information is crucial for designing materials with specific applications, such as in organic light-emitting diodes (OLEDs) or as organic semiconductors. Computational studies on various substituted carbazoles have shown that the functionalization at the 3, 6, and 9 positions can significantly tune their electronic and luminescent properties. mdpi.com

By building a computational database of properties for a series of chlorinated carbazoles, including this compound, it would be possible to develop quantitative structure-property relationships (QSPRs). These QSPRs can then be used to predict the properties of new, yet-to-be-synthesized carbazole derivatives, thereby accelerating the discovery of new functional materials.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,6-Dichloro-9-(prop-2-yn-1-yl)-9H-carbazole |

| 1,3,6-Tribromo-9-ethyl-9H-carbazole |

| 3,6-Diiodo-9-ethyl-9H-carbazole |

| 9-p-Tolyl-9H-carbazole-3-carbaldehyde |

Electronic and Optoelectronic Properties of 1,3,6 Trichloro 9h Carbazole Derivatives

Photophysical Characterization and Luminescence Studies of 1,3,6-Trichloro-9H-carbazole and Related Derivatives

The electronic and optical properties of carbazole-based materials are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs), thin-film transistors, and sensors. mdpi.com The rigid, planar structure of the carbazole (B46965) moiety, combined with its high thermal stability and efficient hole-transporting capabilities, makes it an excellent building block for functional organic materials. mdpi.commdpi.com Halogenation, specifically chlorination, at various positions on the carbazole ring, is a common strategy to modulate its electronic structure and, consequently, its photophysical properties. This section focuses on the detailed photophysical characterization of carbazole derivatives, with a specific emphasis on understanding the effects of trichlorination as seen in this compound. While data for this specific isomer is limited, its properties can be inferred by examining the parent carbazole and other chlorinated analogues.

UV-Visible Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectra of carbazole derivatives are dominated by transitions within the aromatic π-system. The parent 9H-carbazole exhibits characteristic absorption bands in the UV region. aatbio.com These absorptions are generally attributed to π-π* electronic transitions within the conjugated carbazole framework. Typically, two main absorption bands are observed for carbazole in solution: a strong absorption peak around 290-295 nm and another distinct set of peaks between 320 nm and 340 nm. researchgate.netresearchgate.net For instance, carbazole shows an excitation peak at 323 nm. aatbio.com

The introduction of chloro-substituents onto the carbazole core is expected to influence these electronic transitions. The position and intensity of the absorption bands can be shifted due to the inductive (-I) and mesomeric (+M) effects of the chlorine atoms. Generally, the effect of chloro-substitution on the absorption bands of carbazole dyes is not substantial, with shifts often limited to a few nanometers. mdpi.com

For example, studies on a related derivative, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole, in a tetrahydrofuran (B95107) (THF) solution revealed a characteristic double-band pattern with absorption maxima (λmax) at 322 nm and 336 nm. mdpi.comresearchgate.net An additional higher energy absorption was noted at 293 nm, attributed to the influence of the nitrogen in the triazine ring. mdpi.comresearchgate.net The transitions responsible for the absorption bands above 300 nm in carbazoles are typically assigned to the singlet π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| Carbazole | Not Specified | 323 nm | aatbio.com |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | THF | 293 nm, 322 nm, 336 nm | mdpi.comresearchgate.net |

Phosphorescence Analysis

Phosphorescence is the radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). This process is spin-forbidden, resulting in much longer excited-state lifetimes compared to fluorescence. For many organic molecules, including pure carbazole, room-temperature phosphorescence is very weak or non-existent. worktribe.comnih.gov

However, recent studies have revealed that ultralong organic phosphorescence can be induced in carbazole-based materials. worktribe.comnih.gov It has been discovered that this phenomenon in many commercial carbazole derivatives is not an intrinsic property of the molecule itself but is caused by the presence of trace amounts (<0.5 mol%) of carbazole isomeric impurities. worktribe.comnih.gov When highly pure carbazole is used to synthesize derivatives, the room-temperature phosphorescence almost disappears. worktribe.com The phosphorescence can be recovered by intentionally adding a small amount (e.g., 0.1 mol%) of an isomer, which is thought to act as a charge trap, facilitating the phosphorescent emission. worktribe.comnih.gov This indicates that phosphorescence in these systems is highly dependent on intermolecular interactions and the presence of specific trap sites within the material matrix.

Nonlinear Optical Properties (e.g., Z-scan Technique)

Third-order nonlinear optical (NLO) materials are crucial for the advancement of photonics, with applications in optical switching, data processing, and optical power limiting. The Z-scan technique is a widely employed method to determine the NLO properties of a material, specifically the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

While specific Z-scan data for this compound derivatives are not extensively documented in publicly available literature, studies on other carbazole derivatives provide insight into the potential of this class of compounds. For instance, research on carbazole-based compounds has demonstrated significant NLO responses. The general principle involves passing a focused laser beam through the material and measuring the change in transmittance as the sample is moved along the beam's axis (the 'z' axis). An "open-aperture" Z-scan measures the nonlinear absorption, while a "closed-aperture" Z-scan reveals the nonlinear refraction.

A study on 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl-, using a continuous wave blue diode laser, revealed a negative nonlinear absorption coefficient, indicating saturation absorption. du.ac.ir The closed-aperture measurements showed a peak-valley configuration, which is characteristic of a self-defocusing effect (negative nonlinear refraction), primarily attributed to thermal-lensing effects at the laser power levels used. du.ac.irdu.ac.ir

The NLO properties of carbazole derivatives are often enhanced by creating donor-acceptor (D-A) structures. For example, carbazole-benzothiazole derivatives have been investigated, showing nonlinear absorption and refraction. researchgate.net The table below presents representative NLO data for some carbazole derivatives, which can serve as a reference for the anticipated properties of functionalized this compound systems. The presence of chloro-substituents in the this compound core is expected to influence the electron density distribution and could potentially enhance the third-order NLO susceptibility (χ⁽³⁾).

Interactive Data Table: NLO Properties of Selected Carbazole Derivatives

| Compound | Nonlinear Absorption Coefficient (β) (cm/W) | Nonlinear Refractive Index (n₂) (cm²/W) | Measurement Conditions | Reference |

|---|---|---|---|---|

| 3-((2-benzothiazole-2-yl) ethenyl)-N-ethyl-carbazole doped Polyimide Film | -2.1189 × 10⁻¹⁰ | 2.2852 × 10⁻¹⁴ | 30 ps pulses at 1064 nm | researchgate.net |

| 3, 6-bis ((2-benzothiazole-2-yl) ethenyl)-N-ethyl-carbazole doped Polyimide Film | -1.2756 × 10⁻⁹ | -7.0399 × 10⁻¹⁴ | 30 ps pulses at 1064 nm | researchgate.net |

| Zn(II) terpyridine complex with carbazole derivative (ZnLCl₂) | Data not specified, but strong two-photon absorption noted | Data not specified | Femtosecond pulses (680-1080 nm) | nih.gov |

Charge Transport and Mobility in Carbazole-Based Materials

The ability of carbazole derivatives to transport charge carriers, particularly holes, is a key property that underpins their use in a variety of organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Hole Transporting Material (HTM) Characteristics

Carbazole and its derivatives are well-established as effective hole-transporting materials (HTMs). researchgate.net Their electron-rich nature and rigid structure facilitate the movement of holes through hopping mechanisms between adjacent molecules in a thin film. The hole mobility (μh) is a critical parameter that quantifies the efficiency of this process.

Halogenation is a common strategy to modify the electronic properties and packing arrangement of organic semiconductors. researchgate.net The introduction of chlorine atoms, as in this compound, is expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level. This can be advantageous in devices like PSCs, as a deeper HOMO level can lead to a higher open-circuit voltage (Voc).

While direct measurements of hole mobility for this compound are not readily found, data from other carbazole-based HTMs provide a useful benchmark. The hole mobility is typically measured using techniques like the space-charge-limited current (SCLC) method. doi.org For instance, a star-shaped carbazole HTM with triphenylamine (B166846) side arms, LD29, exhibited a high hole mobility of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Another example, a chiral dicarbazole-ditriarylamine HTM (R-CzTPA), showed a hole mobility of 5.63 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org

The table below summarizes the hole mobility of several carbazole-based HTMs, illustrating the typical range of values for this class of materials. The specific mobility of a this compound derivative would depend on its molecular structure, functionalization, and the morphology of the thin film.

Interactive Data Table: Hole Mobility of Selected Carbazole-Based HTMs

| Hole Transporting Material | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Measurement Technique | Reference |

|---|---|---|---|

| LD29 (Star-shaped carbazole core) | 1.72 × 10⁻⁵ | SCLC | rsc.org |

| R-CzTPA (Chiral dicarbazole-ditriarylamine) | 5.63 × 10⁻⁵ | SCLC (at E = 0.4 MV cm⁻¹) | rsc.org |

| R-BuCzTPA (Chiral dicarbazole-ditriarylamine) | 2.72 × 10⁻⁶ | SCLC (at E = 0.4 MV cm⁻¹) | rsc.org |

| OY-type materials (Carbazole derivatives) | Up to 10⁻⁴ | Not specified | google.com |

Intramolecular Charge Transfer (ICT) Phenomena in Functionalized Systems

Functionalizing the this compound core by attaching electron-donating (D) or electron-accepting (A) groups can lead to molecules with pronounced intramolecular charge transfer (ICT) characteristics. In such D-A systems, photoexcitation can induce the transfer of an electron from the donor moiety to the acceptor moiety, creating a charge-separated excited state. This phenomenon is fundamental to the operation of many organic electronic devices and can give rise to unique photophysical properties, such as large Stokes shifts and solvatochromism (a change in emission color with solvent polarity).

Studies on various D-A systems incorporating carbazole have elucidated the nature of ICT. For example, luminophores consisting of an acridan or phenoxazine (B87303) donor and a benzonitrile (B105546) or benzothiadiazole acceptor connected via a carbazole linker have been synthesized and shown to exhibit fluorescence that is strongly dependent on solvent polarity, a hallmark of ICT. rsc.org In some architectures, the rigid carbazole bridge can facilitate "through-space" charge transfer between the donor and acceptor units. rsc.org

Electrochemical Behavior and Redox Characteristics of 1,3,6 Trichloro 9h Carbazole

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species. In the case of carbazole (B46965) derivatives, CV provides valuable information about their oxidation and reduction potentials, which are critical parameters for their application in electronic devices. The oxidation potential is related to the energy of the highest occupied molecular orbital (HOMO), indicating the ease with which the molecule can donate an electron. Conversely, the reduction potential is associated with the lowest unoccupied molecular orbital (LUMO) energy, reflecting the molecule's ability to accept an electron.

For carbazole itself, the oxidation process typically involves the formation of a radical cation through the removal of an electron from the nitrogen atom and the π-conjugated system. This initial oxidation can be followed by further chemical reactions, such as dimerization or polymerization. The presence of electron-withdrawing groups, such as chlorine atoms, on the carbazole ring is expected to make the oxidation more difficult, shifting the oxidation potential to more positive values. This is due to the inductive effect of the chlorine atoms, which lowers the energy of the HOMO.

While specific cyclic voltammetry data for 1,3,6-Trichloro-9H-carbazole is not extensively reported in the readily available literature, studies on other chlorinated carbazoles provide valuable insights. For instance, research on carbazole dyes with varying numbers and positions of chlorine substituents has shown a clear influence on their electrochemical properties. nih.gov The introduction of chlorine atoms generally leads to an increase in the oxidation potential. Therefore, it can be inferred that this compound would exhibit a higher oxidation potential compared to unsubstituted carbazole.

The reduction of carbazole derivatives is generally more challenging and occurs at more negative potentials. The presence of electron-withdrawing chlorine atoms would be expected to facilitate reduction by lowering the LUMO energy level, thus shifting the reduction potential to less negative values.

| Compound | Oxidation Potential (Eox) | Reduction Potential (Ered) | Reference Electrode | Solvent/Electrolyte |

| This compound | Data not available | Data not available | Not applicable | Not applicable |

| Carbazole (for comparison) | ~1.1 V | Not typically observed | Ag/AgCl | Acetonitrile/TBAP |

| 3,6-Dichlorocarbazole (B1220011) (related compound) | Higher than carbazole | Data not available | Not applicable | Not applicable |

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis and for resolving closely spaced redox peaks. In DPV, the current is sampled just before and at the end of a potential pulse, and the difference in current is plotted against the potential. This method effectively minimizes the contribution of the capacitive current, resulting in a peak-shaped voltammogram with improved signal-to-noise ratio.

Specific DPV studies on this compound are not readily found in the scientific literature. However, the technique is broadly applicable to carbazole derivatives to determine their oxidation and reduction potentials with high precision. For this compound, DPV would be expected to show a well-defined oxidation peak at a potential higher than that of unsubstituted carbazole, corroborating the trend observed with CV. The peak height in DPV is directly proportional to the concentration of the analyte, which would allow for its quantitative determination in a sample.

Electrochromic Properties and Device Performance

Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. Many conjugated polymers, including those derived from carbazoles, exhibit electrochromic properties. The color change is a result of the alteration in the electronic structure of the material as it is oxidized or reduced, leading to changes in its light absorption characteristics.

The electrochromic behavior of polymers derived from this compound has not been specifically detailed in published research. However, studies on polymers of other 3,6-disubstituted carbazoles provide a basis for predicting their potential properties. For example, poly(3,6-di(2-thienyl)carbazole) has been investigated as an anodically coloring material in electrochromic devices. mdpi.com Generally, polycarbazoles can switch between a transparent or lightly colored neutral state and a colored oxidized state (often green or blue).

Electrochemical Polymerization of Carbazole Monomers and Derivatives

Electrochemical polymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. For carbazole and its derivatives, this process is typically initiated by the oxidation of the monomer to form a radical cation. These radical cations can then couple, most commonly at the 3 and 6 positions of the carbazole ring, to form dimers, oligomers, and ultimately a polymer film.

The electrochemical polymerization of this compound would be influenced by the substitution pattern. Since the 3 and 6 positions are occupied by chlorine atoms, the typical 3,6-coupling mechanism would be blocked. In such cases, polymerization might proceed through other positions if sterically and electronically favorable, or it might not occur at all under typical conditions. For some 3,6-disubstituted carbazoles, polymerization can still be achieved if the substituents themselves are electropolymerizable, such as thiophene (B33073) groups. However, with non-polymerizable substituents like chlorine, the formation of a stable, high-molecular-weight polymer film via electrochemical methods is less likely.

Studies on the electropolymerization of other halogenated carbazoles could provide further insight, but specific data for this compound is not currently available.

Correlation between Electrochemical Properties and Electronic Structure

The electrochemical properties of a molecule are intrinsically linked to its electronic structure. For carbazole derivatives, the energies of the HOMO and LUMO are key determinants of their oxidation and reduction potentials, respectively. The introduction of substituents like chlorine atoms significantly perturbs this electronic structure.

The three chlorine atoms in this compound act as electron-withdrawing groups through their inductive effect (-I effect). This effect leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The lowering of the HOMO energy makes the molecule more difficult to oxidize, resulting in a higher oxidation potential. Conversely, the lowering of the LUMO energy makes the molecule easier to reduce, leading to a less negative reduction potential.

Advanced Research Applications of 1,3,6 Trichloro 9h Carbazole in Functional Materials

Organic Electronics and Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are ubiquitous in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com Their high triplet energy and excellent hole-transporting properties make them ideal candidates for host materials in phosphorescent OLEDs (PhOLEDs) and as components of emissive materials. mdpi.com Halogenated carbazoles, such as dibromo and dichloro derivatives, are frequently used as starting points for the synthesis of these advanced materials. nih.gov

In PhOLEDs, a host material is used to disperse a phosphorescent emitter (guest), preventing concentration quenching and facilitating efficient energy transfer to the guest. Carbazole-based hosts are highly sought after due to their high triplet energy levels, which are necessary to confine the triplet excitons on the guest emitter. mdpi.com

The synthesis of such host materials often involves the functionalization of a carbazole core at its various positions. For instance, 3,6-dibromo-9H-carbazole is a common precursor for creating complex host materials through reactions like the Suzuki or Buchwald-Hartwig couplings. nih.gov These reactions allow for the attachment of various aryl groups to the carbazole core, which can be used to fine-tune the material's properties, such as its glass transition temperature (Tg), solubility, and energy levels. While specific research detailing the use of 1,3,6-Trichloro-9H-carbazole for this purpose is scarce, its chlorinated positions could similarly be exploited to build novel host materials.

| Host Material Derivative | Guest Emitter | Maximum External Quantum Efficiency (EQE) | Device Structure |

| TRZ-DBC1 | Yellow Phosphor | 25.4% | ITO/HATCN/NPB/TRZ-DBC1:Guest/Bphen/LiF/Al |

| TRZ-DBC2 | Green Phosphor | 24.7% | ITO/HATCN/NPB/TRZ-DBC2:Guest/Bphen/LiF/Al |

This table showcases the performance of host materials derived from dibenzocarbazole, illustrating the potential for developing high-efficiency OLEDs through the functionalization of the carbazole core. elsevierpure.com

Beyond their role as inert hosts, carbazole moieties are also incorporated directly into the structure of emitting materials. These carbazole-based emitters can be designed to exhibit fluorescence or to be part of thermally activated delayed fluorescence (TADF) systems. mdpi.com The synthesis of such emitters often starts from halogenated carbazoles, where the halogen atoms are replaced with other functional groups to create a donor-acceptor structure, which is often key to achieving TADF.

For example, carbazole-triazine hybrids have been synthesized and have shown promise as electroluminescent materials. mdpi.comresearchgate.net The synthesis can involve the reaction of a carbazole with a chlorinated triazine derivative. mdpi.comresearchgate.net The resulting materials often exhibit strong fluorescence and good thermal stability. mdpi.comresearchgate.net

Photovoltaic Materials and Perovskite Solar Cells

In the realm of renewable energy, carbazole derivatives have emerged as highly effective components in organic and perovskite solar cells. mdpi.com Their primary role is as hole-transporting materials (HTMs), which are crucial for extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode. rsc.org

An ideal HTM should possess high hole mobility, appropriate energy levels to match the perovskite layer, and good film-forming properties. Carbazole-based molecules have been shown to meet these criteria. The synthesis of these HTMs often begins with a halogenated carbazole core, which is then functionalized to create larger, often star-shaped, molecules. nih.gov

| Hole-Transporting Material | Power Conversion Efficiency (PCE) | Device Architecture |

| SGT-405 (carbazole-based) | 14.79% | FTO/TiO2/CH3NH3PbI3/SGT-405/Au |

| CZ-TA (carbazole-based) | 18.32% | ITO/CZ-TA/Perovskite/PCBM/Ag |

| Br-2PACz (dibromo-carbazole derivative) | 19.51% | ITO/Br-2PACz/Perovskite/C60/BCP/Cu |

This table presents the performance of various perovskite solar cells employing carbazole-based HTMs, highlighting their potential to achieve high efficiencies. rsc.orgrsc.orgrsc.org

Photo/Electrocatalysis

The application of carbazole derivatives in photo- and electrocatalysis is an emerging area of research. Their electron-rich nature and ability to be easily functionalized make them interesting candidates for developing novel catalysts. While specific studies on this compound in this context are not widely reported, the broader class of carbazole-based materials has shown potential.

For instance, a carbazole-based photocatalyst incorporating a dicyanovinyl acceptor has been demonstrated for the synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles under visible light. rsc.org This highlights the potential for designing carbazole-based systems for sustainable chemical transformations.

Energy Storage Materials

Carbazole-based materials are also being explored for their potential in energy storage applications, such as in redox flow batteries and as materials for Li-ion batteries. mdpi.com The reversible redox behavior of the carbazole unit is a key property in this regard.

Research has shown that carbazole-based polymers can be used in light-emitting devices and supercapacitors. mdpi.com Furthermore, the introduction of cyano groups onto the carbazole core has been proposed to create materials with increased oxidation potential, which could be beneficial for high-voltage Li-ion batteries. mdpi.com The synthesis of such materials could potentially start from halogenated carbazoles, which would be converted to their cyano-derivatives. mdpi.com

Sensing Applications

While direct research specifically employing this compound in sensing applications is not extensively documented, the broader family of carbazole derivatives serves as a robust platform for the development of fluorescent chemosensors. The inherent fluorescence of the carbazole nucleus is highly sensitive to its chemical environment, making it an excellent scaffold for sensors that can detect a variety of analytes, including metal ions and anions.

The functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the introduction of specific binding sites for target analytes. The substitution pattern, including the presence of halogens like chlorine, can fine-tune the photophysical properties and the selectivity of the sensor. For instance, the electron-withdrawing nature of chlorine atoms can influence the energy levels of the carbazole's frontier molecular orbitals, potentially leading to shifts in its fluorescence emission spectrum upon analyte binding. This can form the basis for "turn-on" or "turn-off" fluorescent sensors.

In the context of this compound, the chlorine atoms at the 1, 3, and 6 positions would significantly impact the electron density of the aromatic system. This could enhance its ability to interact with specific analytes through various mechanisms, including hydrogen bonding or electrostatic interactions. Research on other carbazole derivatives has demonstrated that such modifications can lead to high sensitivity and selectivity for ions like Fe³⁺, Cu²⁺, and various anions. It is plausible that appropriately functionalized this compound could be engineered into novel fluorescent sensors with unique detection capabilities.

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Role of this compound |

| Fluorescent Chemosensor | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation-enhanced or -quenched fluorescence | The trichloro-substitution could modulate the electron density of a chelating moiety, enhancing selectivity and sensitivity. |

| Fluorescent Chemosensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding, photoinduced electron transfer (PET) | The electron-deficient nature of the chlorinated carbazole core could favor interactions with electron-rich anions. |

Smart Window Technologies

Smart window technologies rely on materials that can reversibly alter their optical properties, such as transmittance and absorbance, in response to an external stimulus like an electric voltage (electrochromism). Carbazole-based polymers have emerged as promising electrochromic materials due to their excellent redox stability, high contrast ratios, and tunable colors.

The electropolymerization of carbazole monomers, typically functionalized at the 3,6- or 2,7-positions, leads to the formation of conductive polymer films that can be switched between different colored states. The electronic properties of the resulting polymer, and thus its electrochromic performance, are directly influenced by the substituents on the carbazole monomer.

While specific studies on polymers derived from this compound for smart windows are not prevalent, research on other halogenated carbazoles provides valuable insights. The introduction of chlorine atoms can affect the polymerization process, the morphology of the resulting polymer film, and its electrochemical and optical properties. For instance, the electron-withdrawing chlorine atoms can increase the oxidation potential of the monomer and alter the bandgap of the polymer, which in turn influences the color of its different redox states.

It is hypothesized that a polymer based on this compound could exhibit unique electrochromic behavior. The steric and electronic effects of the three chlorine atoms might lead to a polymer with a distinct morphology and packing, which could impact ion diffusion rates and switching speeds. Furthermore, the altered electronic structure could result in a desirable color palette for smart window applications.

| Property | Influence of Halogenation | Anticipated Effect in Poly(this compound) |

| Oxidation Potential | Generally increases with electron-withdrawing substituents. | Higher oxidation potential compared to unsubstituted polycarbazole. |

| Band Gap | Can be tuned by the nature and position of the halogen. | Potentially wider bandgap, influencing the color in the neutral state. |

| Coloration Efficiency | Dependent on the specific polymer structure and morphology. | Could be optimized by controlling polymerization conditions. |

| Switching Speed | Influenced by film morphology and ion mobility. | The specific substitution pattern may affect film porosity and ion transport. |

Enzyme Inhibition Studies and Molecular Interactions (e.g., DNMT1 Inhibition)

DNA methyltransferase 1 (DNMT1) is a crucial enzyme in epigenetic regulation, and its aberrant activity is linked to various diseases, including cancer. Consequently, the development of DNMT1 inhibitors has become a significant area of pharmaceutical research. Carbazole derivatives have been identified as a promising class of non-nucleoside DNMT1 inhibitors. nih.gov

Structure-activity relationship (SAR) studies on various carbazole-based compounds have revealed that the nature and position of substituents on the carbazole ring are critical for their inhibitory potency. nih.gov Halogenation, in particular, has been shown to influence the binding affinity of these compounds to the DNMT1 active site.

Molecular docking studies have been instrumental in elucidating the binding modes of carbazole derivatives within the active site of DNMT1. These studies have shown that the carbazole scaffold can fit into the pocket typically occupied by the cofactor S-adenosyl-L-methionine (SAM) and can also interact with the cytosine binding pocket. nih.gov

A hypothetical molecular docking analysis of this compound with the DNMT1 active site would likely focus on:

Hydrophobic Interactions: The chlorinated benzene (B151609) rings of the carbazole could engage in hydrophobic interactions with nonpolar residues within the binding pocket.

Halogen Bonding: The chlorine atoms could act as halogen bond donors, interacting with backbone carbonyls or other electron-rich residues.

Chemical Reactivity and Derivatization Strategies for 1,3,6 Trichloro 9h Carbazole

Electrophilic Aromatic Substitution Reactions on the Carbazole (B46965) Ring

The carbazole nucleus is generally susceptible to electrophilic attack due to its electron-rich nature. However, the presence of three deactivating chloro groups in 1,3,6-trichloro-9H-carbazole renders the aromatic system less reactive towards electrophiles compared to the parent 9H-carbazole. The positions for electrophilic attack are dictated by the directing effects of both the nitrogen atom and the existing chlorine substituents.

Theoretical calculations, such as the Fukui index of electrophilic attack (f⁻¹(r)), have been employed to predict the most favorable sites for electrophilic substitution on the carbazole ring system. For carbazole itself, the C3 and C6 positions are the most favored, followed by the C1 and C8 positions. The formation of 1,3,6-trichlorocarbazole as a major product during the aqueous chlorination of carbazole supports the high reactivity of these positions towards electrophiles.

For this compound, the remaining unsubstituted positions are C2, C4, C5, C7, and C8. The chlorine atoms at positions 1, 3, and 6 are ortho, para-directing but deactivating. The nitrogen atom is also ortho, para-directing and activating. The cumulative effect of these substituents will determine the regioselectivity of further electrophilic substitution. It is anticipated that the positions least deactivated by the chlorine atoms and still activated by the nitrogen atom would be the most likely sites for further substitution. Plausible sites for electrophilic attack would be the C8 and potentially the C5 and C7 positions, though forcing conditions would likely be required.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine, iodine) would likely require a strong Lewis acid catalyst and elevated temperatures.

Nitration: The use of a nitrating mixture (HNO₃/H₂SO₄) could introduce a nitro group onto the carbazole ring, a common precursor for further functionalization.

Sulfonation: Reaction with fuming sulfuric acid could lead to the corresponding sulfonic acid derivative.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would be challenging due to the deactivated nature of the ring and the potential for catalyst complexation with the nitrogen atom.

| Reaction | Typical Reagents | Expected Product Type | Notes |

| Halogenation | Br₂/FeBr₃ or I₂/HNO₃ | Tetrachlorobromo- or Tetrachloroiodo-9H-carbazole | Requires harsh conditions due to the deactivated ring. |

| Nitration | HNO₃/H₂SO₄ | Trichloro-nitro-9H-carbazole | The nitro group is a versatile handle for further chemistry. |

| Sulfonation | Fuming H₂SO₄ | Trichloro-9H-carbazole-sulfonic acid | The sulfonic acid group can be used as a directing group or replaced. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Trichloro-acyl-9H-carbazole | May suffer from low yields due to ring deactivation. |

Nucleophilic Substitution Reactions at Chlorinated Positions

The electron-withdrawing nature of the carbazole ring system, enhanced by the three chlorine atoms, makes the chlorinated positions susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a powerful tool for introducing a wide range of functional groups by displacing the chloride ions with various nucleophiles. The reactivity of the chlorinated positions (C1, C3, and C6) towards nucleophilic attack will be influenced by their electronic environment.

Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the formation of carbon-heteroatom and carbon-carbon bonds on aryl chlorides. These methods offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Key derivatization strategies via nucleophilic substitution include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of amines (primary or secondary, aliphatic or aromatic) with the chlorinated positions to form amino-carbazole derivatives. These derivatives are valuable building blocks for pharmaceuticals and electronic materials.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. For instance, reacting this compound with phenols, alcohols, or thiols in the presence of a copper catalyst can yield the corresponding ethers and thioethers.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction enables the formation of C-C bonds by reacting the chlorinated carbazole with boronic acids or esters. This is a powerful method for synthesizing more complex carbazole-based architectures.

| Reaction | Catalyst/Reagents | Nucleophile | Product Type |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | R¹R²NH | Amino-trichloro-9H-carbazole derivatives |

| Ullmann Condensation | CuI, Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃) | R-OH, R-SH | Aryl ether or thioether derivatives |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-B(OH)₂ | Aryl- or alkyl-substituted carbazoles |

Oxidative Transformations and Radical Chemistry

The carbazole nitrogen can undergo oxidation to form a radical cation, which can then participate in various coupling reactions. The presence of chlorine atoms will influence the redox potential of the carbazole ring and the stability of the resulting radical species.

Oxidative Coupling: In the presence of a suitable oxidant (e.g., FeCl₃, DDQ), carbazoles can undergo oxidative C-C or N-N bond formation. For this compound, oxidative coupling could potentially lead to the formation of bicarbazole derivatives, either through C-C coupling at the unsubstituted positions or through N-N coupling. The regioselectivity of C-C coupling would be influenced by the steric and electronic effects of the chlorine atoms.

Photochemical Reactions: Polyhalogenated aromatic compounds are known to undergo photochemical reactions, often involving radical intermediates. Photolysis of this compound could lead to dechlorination or other rearrangements. Studies on the photochemical degradation of polyhalogenated carbazoles have shown that they can undergo stepwise reductive dehalogenation under sunlight.

| Transformation | Conditions | Potential Products |

| Oxidative C-C Coupling | Oxidant (e.g., FeCl₃, DDQ) | Polychlorinated bicarbazole derivatives |

| Oxidative N-N Coupling | Cu-catalyst, O₂ | N,N'-bis(trichlorocarbazole) |

| Photochemical Degradation | UV light or sunlight | Dechlorinated carbazole derivatives |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a powerful strategy for the synthesis of fused heterocyclic systems. By first derivatizing the this compound scaffold with appropriate functional groups, subsequent intramolecular reactions can lead to the formation of novel polycyclic aromatic compounds.

A notable example of a synthetic target that could potentially be accessed through intramolecular cyclization of a derivatized chlorinated carbazole is the alkaloid cryptolepine (B1217406) and its analogues. Cryptolepine is an indolo[2,3-b]quinoline alkaloid with significant biological activities. The synthesis of substituted cryptolepine analogues often involves the construction of the quinoline (B57606) ring onto a pre-existing indole (B1671886) or carbazole core.

A hypothetical strategy for the synthesis of a chlorinated cryptolepine analogue from this compound could involve the following steps:

N-Alkylation: Alkylation of the nitrogen atom of this compound with a suitable reagent containing a carbonyl group or a precursor to it.

Intramolecular Cyclization: An acid-catalyzed cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type reaction) to form the new six-membered ring, leading to a chlorinated indoloquinolinium salt.

Aromatization: Dehydrogenation or other rearomatization steps to yield the final chlorinated cryptolepine analogue.

This approach would provide access to novel halogenated derivatives of cryptolepine, which could exhibit interesting pharmacological properties.

Advanced Research Directions and Future Outlook

Design Principles for Novel 1,3,6-Trichloro-9H-carbazole Derivatives with Tailored Properties

Future research will focus on using this compound as a foundational building block for designing new functional materials. The design principles revolve around targeted functionalization to fine-tune its optoelectronic and physical properties.

Strategic Functionalization: The carbazole (B46965) core offers multiple sites for further chemical modification. Theoretical calculations, such as those employing the Fukui index of electrophilic attack, have identified the C1, C3, C6, and C8 positions of the carbazole nucleus as favored sites for electrophilic substitution, with C3 and C6 being predominant. nih.gov While the 1, 3, and 6 positions are chlorinated in the parent compound, the remaining C8 and, crucially, the N9 positions are available for introducing a wide array of functional groups.

Tuning Electronic Properties: Attaching electron-donating or electron-accepting moieties at the N9 position can create donor-acceptor (D-A) architectures. nih.gov This strategy is critical for tailoring the intramolecular charge transfer (ICT) characteristics, which directly impacts the material's absorption and emission spectra. nih.govresearchgate.net For instance, linking aromatic amines could enhance hole-transporting properties, while attaching electron-deficient groups like triazines could improve electron transport. mdpi.comresearchgate.net

Structure-Property Relationships: The relationship between the molecular structure of carbazole derivatives and their material properties is a central theme of ongoing research. nih.govbohrium.comresearchgate.net For derivatives of this compound, key research will involve systematically studying how varying substituents affects critical parameters like triplet energy, thermal stability, and solubility. nih.govmdpi.com The inherent rigidity of the carbazole core, combined with the electronic influence of the chlorine atoms, provides a stable platform for developing materials with predictable and controllable characteristics for optoelectronic applications. researchgate.netmdpi.com

Below is a table outlining potential functionalization strategies and their expected impact on material properties.

| Functionalization Site | Appended Group Type | Potential Substituted Group | Expected Property Modification | Target Application |

| N9 | Electron-Donating | Diphenylamine, Phenothiazine | Enhanced hole-transport mobility, Lowered ionization potential | Hole Transport Layers (HTLs) in OLEDs and Perovskite Solar Cells |

| N9 | Electron-Accepting | Triazine, Benzothiadiazole | Enhanced electron-transport mobility, Increased electron affinity | Electron Transport Layers (ETLs) or Host Materials in OLEDs |

| C8 | π-Conjugated Systems | Pyrene, Fluorene | Increased fluorescence quantum yield, Tunable emission color | Blue Emitters in OLEDs |

| N9 | Polymerizable Group | Vinyl, Acrylate | Formation of high-molecular-weight polymers with good film-forming properties | Solution-Processable Organic Electronics |

Exploration of Innovative and Sustainable Synthetic Methodologies

The advancement of this compound-based materials is contingent on the development of efficient, selective, and environmentally benign synthetic routes.

Current understanding shows that 1,3,6-trichlorocarbazole can be formed during the aqueous chlorination of carbazole, a process relevant to water treatment but not ideal for controlled synthesis. nih.gov Future research must therefore pivot towards innovative synthetic strategies. A significant challenge lies in achieving regioselectivity, as direct chlorination of carbazole can lead to a mixture of mono-, di-, tri-, and tetrachlorinated isomers. nih.gov

Future synthetic exploration should focus on:

Catalyst-Driven Regioselectivity: Developing novel catalysts that can direct the chlorination to the desired 1, 3, and 6 positions with high precision, minimizing the formation of unwanted byproducts and simplifying purification.

Green Chemistry Approaches: Implementing principles of green chemistry is paramount. rsc.org This includes the use of less hazardous solvents, reducing energy consumption, and designing processes with high atom economy. Microwave-assisted synthesis, for example, has been shown to drastically reduce reaction times for producing other carbazole derivatives. organic-chemistry.org

Palladium-Based Nanocatalysts: One promising avenue is the use of magnetically recoverable palladium nanocatalysts in tandem reactions, which combine multiple synthetic steps into a single pot. organic-chemistry.org Such methods avoid harsh conditions and expensive, non-recoverable catalysts, offering a more sustainable and cost-effective pathway for producing a diverse range of carbazole derivatives from inexpensive starting materials. organic-chemistry.org

Multiscale Modeling and Simulation of Carbazole-Based Systems

Computational modeling is an indispensable tool for accelerating the design and discovery of new materials by predicting their properties before synthesis. ewha.ac.krcecam.org A multiscale modeling approach, which connects phenomena across different length and time scales, is particularly powerful for understanding carbazole-based systems. ewha.ac.krnwo.nl